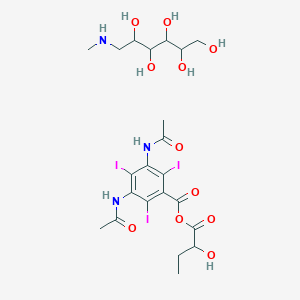
3-(Benzyloxy)-4-piperidin-1-ylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-4-piperidin-1-ylaniline is an organic compound that features a benzyloxy group, a piperidine ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-piperidin-1-ylaniline typically involves the following steps:
Formation of the Benzyloxy Group: This can be achieved by reacting benzyl alcohol with a suitable base and a halogenating agent to form benzyl halide, which is then reacted with an appropriate nucleophile to introduce the benzyloxy group.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving piperidine and a suitable electrophile.
Formation of the Aniline Moiety: The aniline moiety can be introduced through a reduction reaction of a nitro compound or through direct amination of an aromatic ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4-piperidin-1-ylaniline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group (if present) can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.
Scientific Research Applications
3-(Benzyloxy)-4-piperidin-1-ylaniline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4-piperidin-1-ylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the piperidine ring can modulate its pharmacokinetic properties. The aniline moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-4-methoxyaniline: Similar structure but with a methoxy group instead of a piperidine ring.
4-(Benzyloxy)-3-methylaniline: Similar structure but with a methyl group instead of a piperidine ring.
3-(Benzyloxy)-4-aminophenol: Similar structure but with a hydroxyl group instead of a piperidine ring.
Uniqueness
3-(Benzyloxy)-4-piperidin-1-ylaniline is unique due to the presence of the piperidine ring, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent. The combination of the benzyloxy group, piperidine ring, and aniline moiety provides a versatile scaffold for the development of novel compounds with diverse applications.
Properties
Molecular Formula |
C18H22N2O |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-phenylmethoxy-4-piperidin-1-ylaniline |
InChI |
InChI=1S/C18H22N2O/c19-16-9-10-17(20-11-5-2-6-12-20)18(13-16)21-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14,19H2 |
InChI Key |
QEDYCRXYERWSSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12073242.png)





![2-(ethylamino)-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-2,3,4,5-tetrahydro-1H-purin-6-one](/img/structure/B12073294.png)
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)
